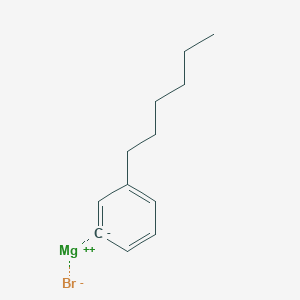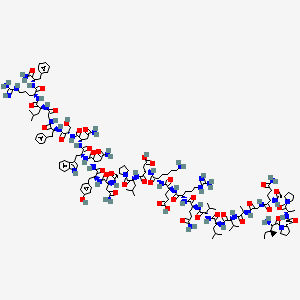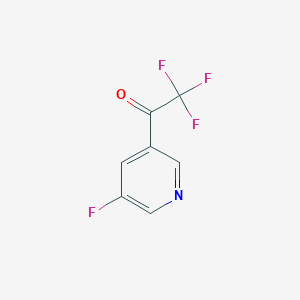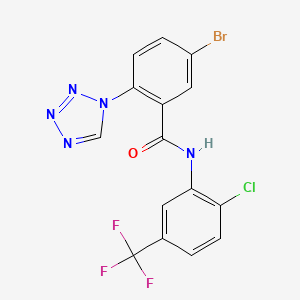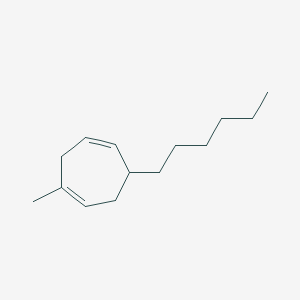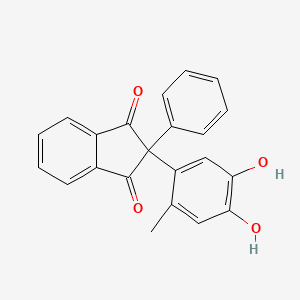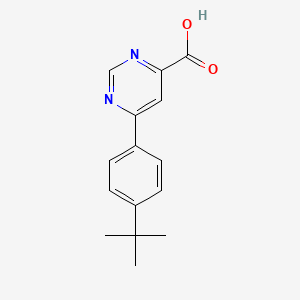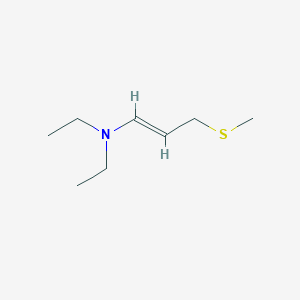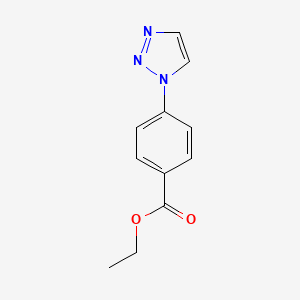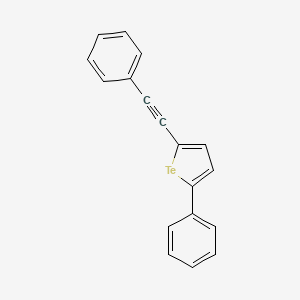
2-Phenyl-5-(phenylethynyl)tellurophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-(phenylethynyl)tellurophene is a tellurium-containing heterocyclic compound. It belongs to the class of tellurophenes, which are analogues of thiophenes and selenophenes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(phenylethynyl)tellurophene typically involves the reaction of phenylacetylene with tellurium tetrachloride in the presence of a base. One common method includes the use of lithium telluride as a reagent, which reacts with phenylacetylene to form the desired tellurophene compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
化学反応の分析
Types of Reactions: 2-Phenyl-5-(phenylethynyl)tellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones.
Reduction: Reduction reactions can convert it to tellurides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tellurophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products: The major products formed from these reactions include functionalized tellurophenes, which can be further utilized in the synthesis of more complex molecules or materials.
科学的研究の応用
2-Phenyl-5-(phenylethynyl)tellurophene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex tellurium-containing compounds.
Biology: The compound’s unique properties are being explored for potential biological applications, including as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical reactivity.
Industry: It is used in the development of advanced materials, particularly in the field of organic electronics, where its properties can be harnessed for the creation of semiconductors and other electronic components
作用機序
The mechanism by which 2-Phenyl-5-(phenylethynyl)tellurophene exerts its effects involves interactions with various molecular targets. The tellurium atom in the compound can participate in redox reactions, influencing the electronic properties of the molecule. These interactions can affect molecular pathways, including those involved in electron transport and charge carrier mobility .
類似化合物との比較
Thiophene: A sulfur analogue with similar aromatic properties but different electronic characteristics.
Selenophene: A selenium analogue with properties intermediate between thiophene and tellurophene.
Furan: An oxygen analogue with higher aromaticity but different reactivity.
Uniqueness: 2-Phenyl-5-(phenylethynyl)tellurophene is unique due to the presence of tellurium, which imparts distinct electronic and redox properties. Compared to its sulfur and selenium counterparts, tellurophene exhibits lower aromaticity but higher reactivity, making it valuable for specific applications in materials science and organic electronics .
特性
CAS番号 |
920977-36-2 |
|---|---|
分子式 |
C18H12Te |
分子量 |
355.9 g/mol |
IUPAC名 |
2-phenyl-5-(2-phenylethynyl)tellurophene |
InChI |
InChI=1S/C18H12Te/c1-3-7-15(8-4-1)11-12-17-13-14-18(19-17)16-9-5-2-6-10-16/h1-10,13-14H |
InChIキー |
GHPGQUXKCFOCPI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=CC=C([Te]2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-{[tert-Butyl(dimethyl)silyl]oxy}hexadecan-2-one](/img/structure/B12637045.png)
![1-Bromo-2-[dibromo(fluoro)methyl]cyclooctane](/img/structure/B12637060.png)
![5-(4-fluorophenyl)-2,3,3a-triphenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12637063.png)
